molecular formula C16H18FN3O2S B2424755 2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034294-86-3

2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2424755
CAS No.: 2034294-86-3
M. Wt: 335.4
InChI Key: VWIICBBTOZTICY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
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Biological Activity

2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyrazolo core with a cyclopropyl group and a sulfonyl moiety attached to a fluorinated aromatic ring. Its molecular formula is C13H14F1N3O2SC_{13}H_{14}F_{1}N_{3}O_{2}S, with a molar mass of approximately 293.34 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on various receptor systems and its potential therapeutic applications.

Pharmacological Effects

  • Antidepressant Activity :
    • Research indicates that related compounds exhibit effects on corticotrophin-releasing factor (CRF) receptors, which are implicated in stress response and mood regulation. For instance, SSR125543A (a structurally related compound) demonstrated efficacy in rodent models for anxiety and depression, suggesting that this compound may share similar properties .
  • Anxiolytic Properties :
    • In studies involving various anxiety models (e.g., elevated plus-maze), related compounds have shown potential in reducing anxiety-like behaviors. This suggests that the compound might also exert anxiolytic effects through modulation of CRF receptors or other neurochemical pathways .
  • Neuropharmacological Effects :
    • The compound's interaction with neurotransmitter systems could be significant for its biological activity. It may affect serotonin and norepinephrine levels in the brain, which are crucial for mood regulation and anxiety management.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as a modulator of specific neurotransmitter receptors or as an inhibitor of certain enzymes involved in neurotransmitter metabolism.

Research Findings and Case Studies

A review of available literature reveals several studies focusing on the compound's pharmacodynamics:

StudyFindings
SSR125543A Efficacy StudyDemonstrated significant effects in rodent models for anxiety and depression; potential CRF receptor antagonism noted .
Neuropharmacological AssessmentSuggested modulation of serotonin and norepinephrine pathways; further research needed to confirm specific receptor interactions .
Comparative AnalysisShowed similar efficacy to established antidepressants in preclinical models; indicates potential for therapeutic use .

Properties

IUPAC Name

2-cyclopropyl-5-(4-fluoro-2-methylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-11-8-13(17)4-5-16(11)23(21,22)19-6-7-20-14(10-19)9-15(18-20)12-2-3-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIICBBTOZTICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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